Cilomilast (cis-4-cyano-4-[3-cyclopentyloxy-4-methoxyphenyl]-cyclohexanecarboxylic acid) [, ] is a second-generation selective inhibitor of phosphodiesterase 4 (PDE4) [, , , , , , ]. PDE4 is an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including inflammation and immune responses [, , , , , ]. Cilomilast exhibits high selectivity for the PDE4D subtype compared to other subtypes (PDE4A, PDE4B, and PDE4C) [, , ]. This selectivity is considered beneficial in reducing potential side effects associated with non-selective PDE4 inhibition [, , ].
The synthesis of Cilomilast and its derivatives typically involves a multi-step process, often starting with 4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)-1-cyclohexone []. Key reactions include Darzens reaction, rearrangement, hydrolysis, and amidation []. Detailed synthetic procedures can be found in the patent literature (WO9319749) [].
While Cilomilast itself is not typically involved in complex chemical reactions beyond its interaction with PDE4, its synthesis involves various reactions such as Darzens reaction, rearrangement, hydrolysis, and amidation []. Understanding these reactions is crucial for optimizing its synthesis and exploring the development of novel derivatives [].
Cilomilast exerts its biological effects by selectively inhibiting PDE4, particularly the PDE4D subtype [, , ]. This inhibition prevents the degradation of intracellular cAMP, leading to increased levels of cAMP [, , , , , ]. Elevated cAMP levels then modulate various downstream signaling pathways involved in inflammation and immune responses [, , , , , ]. For instance, Cilomilast has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-8, and GM-CSF, as well as reduce the recruitment of inflammatory cells like neutrophils and eosinophils to sites of inflammation [, , , , ].
Cilomilast is an orally active compound with good bioavailability [, , ]. Its pharmacokinetic profile includes a half-life of approximately 7 hours, allowing for twice-daily dosing [, , ]. Detailed information on its physicochemical properties can be found in drug information resources and the scientific literature [, , ].
Respiratory Diseases: Cilomilast has shown promising results in preclinical models of chronic obstructive pulmonary disease (COPD) and asthma [, , , , , , , , , ]. It reduces airway inflammation, improves lung function, and decreases the frequency of exacerbations in these models [, , , , , , , , , ]. For instance, in a study by Compton et al. [], cilomilast significantly reduced the number of inflammatory cells in bronchial biopsies from COPD patients.
Dermatological Conditions: Cilomilast has demonstrated efficacy in preclinical models of allergic dermatitis [, , ]. It reduces skin inflammation, ear swelling, and the production of pro-inflammatory cytokines in these models [, , ]. For example, in a study by Spandau et al. [], cilomilast significantly inhibited allergen-induced ear swelling in a mouse model of allergic dermatitis.
Other Inflammatory Conditions: Beyond respiratory and dermatological applications, Cilomilast has been investigated in other inflammatory conditions, including renal fibrosis []. In a study by Wang et al. [], cilomilast demonstrated protective effects against renal tubulointerstitial fibrosis in a mouse model of unilateral ureteric obstruction.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4